4-Hydroxyquinoline-5,8-dione
Description
Properties
Molecular Formula |
C9H5NO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
1H-quinoline-4,5,8-trione |
InChI |
InChI=1S/C9H5NO3/c11-5-1-2-7(13)9-8(5)6(12)3-4-10-9/h1-4H,(H,10,12) |
InChI Key |
BVKBVZANMOCBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Conrad–Limpach Reaction and Modifications
The classical Conrad–Limpach reaction involves cyclocondensation of aniline derivatives with β-keto esters to form 4-hydroxyquinoline-2-carboxylates. For instance, ethyl 2-(4-hydroxyquinolin-2-yl)acetate is synthesized by refluxing aniline with diethyl 1,3-acetonedicarboxylate in methanol or ethanol. However, decarboxylation during hydrolysis poses a challenge. Modified protocols using Na₂CO₃ instead of NaOH mitigate this issue, stabilizing the intermediate 2-(4-hydroxyquinolin-2-yl)acetic acid (8 ) before further functionalization.
Recent adaptations employ 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene as a dienophile in reactions with 2-nitrobenzoyl chlorides, followed by hydrogenation. This alternative route improves regioselectivity and avoids decarboxylation side reactions.
Oxidation Strategies for 5,8-Dione Formation
Introducing the 5,8-dione functionality requires precise oxidation of the 4-hydroxyquinoline precursor. Photooxygenation emerges as the most efficient method, leveraging sensitizers and visible light.
Photooxygenation with Tetraphenylporphine (TPP)
A landmark method involves irradiating 8-hydroxyquinoline derivatives in dichloromethane with visible light (>495 nm) in the presence of TPP (0.5 mol%) and oxygen. The reaction proceeds via a singlet oxygen mechanism, converting the 8-hydroxy group to a hydroperoxide intermediate (III ), which spontaneously decomposes to the 5,8-quinone (Table 1).
Table 1: Optimization of Photooxygenation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Sensitizer | Tetraphenylporphine (TPP) | 85–92% |
| Solvent | Dichloromethane | Maximizes solubility |
| Temperature | 15–25°C | Prevents degradation |
| Reaction Time | 2–8 hours | Completes conversion |
This method is versatile, accommodating substrates with substituents at positions 4 (e.g., –OH, –OCH₃) without compromising the quinone formation.
Alternative Sensitizers and Solvents
While TPP is preferred, other sensitizers like rose bengal, methylene blue, and dicyanoanthracene (DCA) show efficacy in polar solvents (acetonitrile, methanol). For example, rose bengal in acetonitrile achieves 78% yield under similar conditions, though side reactions increase with electron-donating groups.
Functionalization of the Quinoline Core
Nitration and Chlorination Pre-Oxidation
Nitration of 4-hydroxyquinoline precursors enhances electrophilicity at positions 5 and 8, facilitating oxidation. Padwa’s method employs fuming HNO₃ in H₂SO₄ at 0°C to introduce nitro groups selectively. Subsequent photooxygenation of 2-chloro-8-hydroxy-5,7-dinitroquinoline (30 ) yields the corresponding dione, though steric hindrance from nitro groups reduces yields to 40–55%.
Post-Oxidation Modifications
Quinoline-5,8-diones undergo nucleophilic additions at positions 6 and 7. For instance, 6,7-bis(alkylthio) derivatives are synthesized by treating the dione with mercaptans in DMSO, achieving 35–60% yields. These reactions highlight the compound’s utility as a platform for diverse analogs.
Challenges and Innovations
Stability of Intermediates
The hydroperoxide intermediate (III ) is highly reactive, necessitating immediate quenching with Na₂SO₄ to prevent decomposition. Stabilizing III through low-temperature isolation remains an area of active research.
Regioselectivity in Cyclization
Competing pathways in the Conrad–Limpach reaction often yield quinaldine (2-methylquinoline) as a byproduct. Recent work demonstrates that saponification with Na₂CO₃ instead of NaOH reduces decarboxylation, preserving the acetate side chain for downstream reactions.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and keto groups, which are reactive sites on the molecule .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of 4-hydroxyquinoline-5,8-dione derivatives. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to their ability to induce apoptosis in cancer cells. For instance, derivatives such as those synthesized by Ling et al. showed IC50 values ranging from 0.59 to 1.52 µM against drug-sensitive and multidrug-resistant cell lines . These compounds operate through mechanisms involving the upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins such as Bax .
- Case Study : A study reported that a series of arylamine derivatives exhibited potent anticancer activity against various cell lines including A549 (lung cancer) and MCF-7 (breast cancer), with some compounds showing enhanced efficacy compared to existing treatments .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 10 | HeLeS3 | 0.59 | NQO1-dependent antiproliferative effect |
| Compound 42 | A549 | 5.0 | Inhibition of ERK pathway |
| Compound 36 | IDO1 | 61 nM | Inhibition of kynurenine production |
Antimicrobial Activity
This compound derivatives have shown broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antimalarial properties.
- Antibacterial and Antifungal Effects : Compounds derived from this scaffold have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects . For example, certain derivatives have been reported to inhibit chloroquine-resistant strains of Plasmodium falciparum, showcasing their potential in treating malaria .
- Case Study : A recent investigation into novel quinolinequinone derivatives revealed that they possess strong antifungal properties against Candida albicans and Aspergillus niger, indicating their potential use in antifungal therapies .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Compound C | Plasmodium falciparum (resistant strain) | IC50 = 30 nM |
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound exhibits potential in other therapeutic areas:
- Anti-inflammatory Properties : Some studies suggest that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
- Diabetes Management : Certain derivatives have been explored for their ability to inhibit the Maillard reaction, which is implicated in diabetes-related complications . This suggests a role for these compounds in managing diabetes or its complications.
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-5,8-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The hydroxyl and keto groups play a crucial role in these interactions, allowing the compound to bind to target molecules with high affinity .
Comparison with Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various chemical syntheses.
4-Hydroxyquinoline: Similar to 4-Hydroxyquinoline-5,8-dione but lacks the keto group at position 5, resulting in different reactivity and applications.
Uniqueness: The presence of both hydroxyl and keto groups in this compound makes it unique among quinoline derivatives. This combination of functional groups enhances its reactivity and allows for a broader range of chemical and biological applications .
Biological Activity
4-Hydroxyquinoline-5,8-dione, also known as quinoline-5,8-dione or 5,8-quinolinedione, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Overview of Biological Activities
The biological activities of this compound are extensive and include:
- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.
- Antimicrobial Effects : It exhibits antibacterial, antifungal, and antiviral properties.
- Other Therapeutic Applications : This includes potential use as an antimalarial and in neuroprotection.
Anticancer Activity
The anticancer effects of this compound have been extensively studied. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms.
- NQO1 Dependency : Many derivatives of quinoline-5,8-dione exert their cytotoxic effects through nicotinamide adenine dinucleotide phosphate (NADPH)-quinone oxidoreductase (NQO1) pathways. For instance, derivatives such as 22 demonstrated selective cytotoxicity towards NQO1-expressing breast cancer cells with IC50 values ranging from 140 nM to 190 nM, indicating a low NQO1 mediated reduction rate .
- Mitochondrial Dysfunction : Compounds have been shown to induce mitochondrial dysfunction leading to cell death. For example, certain derivatives caused a dose-dependent lethal effect on cell lines by upregulating anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins like Bax .
- Structure-Activity Relationship (SAR) : The structure of the compound significantly influences its activity. Modifications at the C-6 and C-7 positions have been shown to enhance anticancer activity. For example, compounds with specific substituents exhibited IC50 values as low as 0.12 µM against ovarian adenocarcinoma cells .
Antimicrobial Properties
This compound also exhibits potent antimicrobial properties:
- Antibacterial Activity : Studies have reported that derivatives show higher activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin and gentamicin. For instance, one series of compounds demonstrated MIC values against E. coli and S. aureus lower than those of conventional treatments .
- Antifungal Activity : The compound has shown effectiveness against various fungal strains, including Candida species, with MIC values ranging from 0.6 to 6.3 µg/mL .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical applications:
- Cytotoxicity Studies : A study indicated that specific derivatives exhibited significant cytotoxicity against human breast cancer cells while sparing normal cells .
- Antiviral Research : Some derivatives have been evaluated for their antiviral activity against various viruses, showing promising results that warrant further investigation for potential therapeutic applications in viral infections .
- Neuroprotective Effects : The compound's ability to chelate iron suggests potential applications in neurodegenerative diseases where iron accumulation is a concern .
Data Summary
| Activity Type | Example Compounds | IC50 Values (µM) | Target Cells/Organisms |
|---|---|---|---|
| Anticancer | Compound 22 | 140 - 190 | MDA468-NQ16 (breast cancer) |
| Antibacterial | Various Derivatives | <10 | E. coli, S. aureus |
| Antifungal | Compounds 90-93 | 0.6 - 6.3 | Candida species |
| Antiviral | Various Derivatives | Varies | Influenza virus |
Q & A
Q. What are the common synthetic routes for 4-hydroxyquinoline-5,8-dione derivatives, and how do reaction conditions influence yields?
- Methodological Answer: Derivatives are synthesized via oxidation of precursor quinoline compounds using oxidizing agents like ceric ammonium nitrate (CAN) in CH₃CN-H₂O (2:1) at 0°C, yielding products such as this compound (52% yield after purification via column chromatography) . Cross-coupling reactions, such as Pd-catalyzed alkynylation with terminal alkynes, are also employed to introduce substituents (e.g., 6,7-dibromoquinoline-5,8-dione reacts with alkynes using bis(triphenylphosphine)palladium(II) chloride and tetrabutyl ammonium fluoride, achieving good yields) . Key factors include solvent choice, catalyst loading, and temperature, which impact regioselectivity and purity.
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer: These derivatives exhibit diverse bioactivities:
- Anticancer : The 7-aminoquinoline-5,8-dione moiety in lavendamycin is critical for cytotoxicity, though toxicity to human cells limits clinical use. Structural modifications (e.g., substituents at C4 or C7) can modulate potency .
- Antimicrobial : Bis-alkynyl derivatives show activity against bacteria and fungi, evaluated via MIC assays .
- Antimalarial : Quinoline-5,8-diones disrupt redox pathways in Plasmodium species, validated in vitro using parasite growth inhibition assays .
Q. How is this compound utilized in analytical chemistry?
- Methodological Answer: Quinoline-5,8-dione (QLD) serves as a UV-absorptive tag in MALDI mass spectrometry for glutathione (GSH) quantification. QLD reacts with GSH at room temperature, forming a stable conjugate detectable without matrix interference. This method enables robust, high-throughput analysis of thiol-containing biomolecules .
Advanced Research Questions
Q. How do substituent modifications at the C4 position alter the redox properties and bioactivity of quinoline-5,8-diones?
- Methodological Answer: Substituents at C4 (e.g., hydroxy, methoxy, or alkyl groups) influence redox potentials, measured via cyclic voltammetry. For instance, electron-donating groups (e.g., -OCH₃) lower redox potentials, enhancing electron-transfer capacity in antimalarial applications . Biological activity is assessed using structure-activity relationship (SAR) studies: replacing the C4 hydroxy group with a methoxy group in 4-methoxyquinoline-5,8-dione reduces cytotoxicity but improves solubility . Computational modeling (e.g., DFT) predicts charge distribution and orbital interactions to guide rational design .
Q. What experimental strategies resolve contradictions in reported biological activities of quinoline-5,8-dione derivatives?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
- Standardized Protocols : Use identical cell lines (e.g., A549 for cytotoxicity) and confirm results across multiple assays (e.g., MTT, apoptosis markers) .
- Metabolic Profiling : Track metabolite formation (e.g., glutathione conjugates or catechol derivatives) via LC-MS/MS to identify detoxification pathways that reduce efficacy .
- Comparative SAR : Systematically vary substituents and correlate changes with activity trends .
Q. How can regiochemical outcomes in quinoline-5,8-dione functionalization be controlled during synthesis?
- Methodological Answer: Regioselectivity in reactions like Diels-Alder or alkynylation is governed by:
- Steric Effects : Bulky substituents at C6/C7 direct electrophiles to less hindered positions .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine at C6/C7) activate adjacent carbons for nucleophilic attack. Computational studies (APT charge analysis) reveal charge redistribution during reactions, guiding solvent and catalyst selection .
- Catalyst Design : Pd-based catalysts with phosphine ligands enhance cross-coupling efficiency at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
